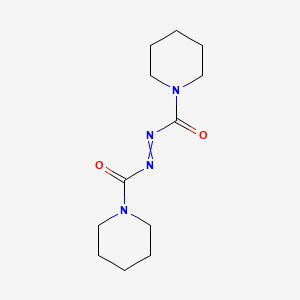

1,1'-(Azodicarbonyl)dipiperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1'-(Azodicarbonyl)dipiperidine: is a chemical compound with the molecular formula C12H20N4O2 and a molecular weight of 252.31 g/mol . It is characterized by its azo and carbonyl functional groups, making it a valuable reagent in organic synthesis . This compound is commonly used in the preparation of hydrazoic acid and azo compounds .

准备方法

Synthetic Routes and Reaction Conditions: 1,1'-(Azodicarbonyl)dipiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with azodicarboxylic acid derivatives. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of azodicarboxylic acid dipiperidide often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound .

化学反应分析

Mitsunobu Reactions

ADDP serves as a critical reagent in Mitsunobu reactions, particularly for substrates with higher pKa values (up to ~11) that are incompatible with traditional diethyl azodicarboxylate (DEAD)-triphenylphosphine (TPP) systems . Key characteristics include:

| Parameter | ADDP System | DEAD-TPP System |

|---|---|---|

| Substrate pKa Range | ≤11 | ≤10 |

| Phosphine Partner | Tributylphosphine/Trioctylphosphine | Triphenylphosphine |

| Reaction Efficiency | Higher for sterically hindered alcohols | Limited for high-pKa substrates |

ADDP’s enhanced performance arises from its lower electrophilicity, which reduces side reactions (e.g., Michael additions) and enables protonation by less acidic substrates . For example, ADDP with polymer-supported triphenylphosphine (PS-PPh₃) achieves >90% yields in Mitsunobu couplings of pyridinols and alcohols, streamlining parallel synthesis workflows .

Radical Reaction Mechanisms

Kinetic studies reveal ADDP’s electron-transfer mechanism with substituted triphenylphosphines :

Key Steps:

-

Electron Transfer : Phosphine donates an electron to ADDP, forming a cation radical (Ph3P+⋅) and a diazo anion radical ( N⋅−N−).

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) decelerate reactions, while electron-donating groups (e.g., -OCH₃) accelerate them.

Table: Hammett Analysis of Reaction Rates with p-Substituted Triphenylphosphines

| Substituent (X) | σₚ | Relative Rate (krel) |

|---|---|---|

| -OCH₃ | -0.27 | 2.84 |

| -CH₃ | -0.17 | 1.92 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 0.54 |

| -CF₃ | +0.54 | 0.12 |

The negative Hammett ρ value (-1.2) indicates charge development at phosphorus in the transition state, confirming nucleophilic attack on ADDP’s diazo group .

Copper-Catalyzed Coupling Reactions

ADDP participates in copper-catalyzed additions of arylboronic acids to azodicarboxyl derivatives, yielding aryl-substituted hydrazides :

Reaction Scheme :

ArB OH 2+ADDPCu catalystAr NH NH CO Piperidine+Byproducts

This method provides a versatile route to functionalized hydrazides, critical in medicinal chemistry .

Reaction Conditions and Optimization

科学研究应用

Polymer Chemistry

1,1'-(Azodicarbonyl)dipiperidine serves as a crucial building block in the synthesis of various polymers. Its azodicarbonyl functional group enhances the mechanical properties of polymers, improving strength and flexibility.

Case Study

A study demonstrated the use of ADDP in the synthesis of polyurethanes that exhibited superior thermal stability and mechanical properties compared to conventional formulations. The incorporation of ADDP allowed for the fine-tuning of polymer characteristics through controlled polymerization techniques.

Pharmaceutical Development

In pharmaceutical research, ADDP plays a pivotal role in drug formulation. It is particularly useful for creating compounds that target specific biological pathways, enhancing therapeutic efficacy.

Applications:

- Synthesis of GPR120 Agonists : ADDP is utilized to synthesize GPR120 agonists with antidiabetic activity.

- PPAR Agonists : It facilitates the development of triple agonists for PPARα, PPARγ, and PPARδ, which are essential in metabolic disease research .

Case Study

A modified Mitsunobu protocol using ADDP was developed for synthesizing PPAR agonists efficiently. This method yielded pure carboxylic acids in high yields (82–100%), showcasing the compound's utility in medicinal chemistry .

Organic Synthesis

ADDP is leveraged for its unique reactivity in organic synthesis. It enables complex organic reactions that facilitate the construction of intricate molecular architectures.

Applications:

- Mitsunobu Reactions : ADDP is commonly employed as a reagent in Mitsunobu reactions, allowing for the coupling of alcohols with acidic compounds efficiently .

Case Study

Research highlighted a rapid two-step protocol employing ADDP that significantly reduced reaction times while maintaining high yields. This advancement underscores its effectiveness as a reagent in organic synthesis .

Materials Science

In materials science, this compound contributes to developing advanced materials like coatings and adhesives that require stability and performance under various conditions.

Applications:

- Coatings : The incorporation of ADDP into coating formulations enhances durability and resistance to environmental factors.

- Adhesives : Its chemical properties improve adhesion strength and longevity.

Analytical Chemistry

ADDP is utilized as a reagent in analytical chemistry to aid in detecting and quantifying other substances within complex mixtures.

Applications:

- Detection Methods : It is employed in various analytical techniques to improve detection limits and accuracy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Building block for synthesizing polymers with enhanced properties |

| Pharmaceutical Development | Key role in drug formulation targeting specific biological pathways |

| Organic Synthesis | Facilitates complex reactions including Mitsunobu reactions |

| Materials Science | Used in developing advanced coatings and adhesives |

| Analytical Chemistry | Acts as a reagent for detection and quantification techniques |

作用机制

The mechanism of action of azodicarboxylic acid dipiperidide involves its role as a reagent in various chemical reactions. In the Mitsunobu reaction, for example, it facilitates the formation of new carbon-nitrogen bonds by acting as an oxidizing agent . The compound’s azo and carbonyl functional groups play a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .

相似化合物的比较

Diisopropyl azodicarboxylate: Another commonly used reagent in organic synthesis, known for its role in the Mitsunobu reaction.

Azodicarboxylic acid bis(dimethylamide): A similar compound with different functional groups, used in various chemical reactions.

Uniqueness: 1,1'-(Azodicarbonyl)dipiperidine is unique due to its specific combination of azo and carbonyl functional groups, which provide it with distinct reactivity and versatility in organic synthesis . Its ability to facilitate the formation of hydrazoic acid and azo compounds further distinguishes it from other similar compounds .

属性

分子式 |

C12H20N4O2 |

|---|---|

分子量 |

252.31 g/mol |

IUPAC 名称 |

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |

InChI 键 |

OQJBFFCUFALWQL-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

Pictograms |

Irritant |

同义词 |

diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。